N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
N-(2-(3-((2-((4-Fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a structurally complex small molecule characterized by multiple pharmacologically relevant motifs:
- A 4-fluorobenzyl group linked via an amide bond.
- A thioether (-S-) bridge connecting an indole moiety to a carbonyl-containing ethyl chain.
- A 3,5-dimethylbenzamide terminal group.
This compound’s synthesis likely involves sequential alkylation, amidation, and heterocyclic coupling steps, analogous to methods in for S-alkylated triazoles (e.g., reaction of α-halogenated ketones with thiol-containing intermediates) .
Properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-19-13-20(2)15-22(14-19)28(34)30-11-12-32-17-26(24-5-3-4-6-25(24)32)35-18-27(33)31-16-21-7-9-23(29)10-8-21/h3-10,13-15,17H,11-12,16,18H2,1-2H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXSXKEHJGWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional and structural similarities with several classes of molecules (Table 1):
Table 1 : Structural comparison with analogues.
Functional Group Analysis
- Thioether vs. Sulfonamide/Sulfonyl Groups: The target’s thioether linkage (C-S-C) contrasts with sulfonamide (SO₂-NR₂) groups in and .
- Fluorinated Aromatics : The 4-fluorobenzyl group is a common feature in –4, but its position and electronic effects vary. For example, Example 53 () uses 3-fluorophenyl, which may alter steric interactions in binding pockets .
- Amide Linkages : The dimethylbenzamide terminus in the target compound provides steric bulk compared to simpler benzamides (e.g., compound 2f in ), possibly influencing target selectivity .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be made from analogues:
- IR Spectroscopy : The absence of C=O bands (~1660–1680 cm⁻¹) in triazole-thiones () contrasts with the target’s retained amide carbonyl signals .
- Melting Points : Example 53 () has a melting point of 175–178°C, suggesting the target (with similar fluorinated/amide groups) may exhibit comparable thermal stability .
- Mass Spectrometry : A molecular ion peak near m/z 550–600 is plausible, based on analogues in –3 .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole-thioether intermediate via nucleophilic substitution between 3-mercaptoindole and 2-chloro-N-(4-fluorobenzyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2 : Alkylation of the indole nitrogen using 2-chloroethyl-3,5-dimethylbenzamide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .
- Key Considerations : Reaction temperature and solvent polarity critically influence yield and selectivity.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify connectivity of the indole, thioether, and benzamide moieties. For example, the 4-fluorobenzyl group shows characteristic doublets in the aromatic region (δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~535.2 g/mol) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts .
Q. What preliminary assays are used to evaluate biological activity?
- Initial Screening :
- Enzyme Inhibition : Assays against kinases or proteases (e.g., fluorescence-based ADP-Glo™ kinase assay) due to the compound’s heterocyclic and thioether motifs, which often target ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- SAR Strategy :
- Functional Group Modifications :
| Group | Role | Modification Example |
|---|---|---|
| 4-Fluorobenzyl | Enhances lipophilicity and target binding | Replace with chlorobenzyl for halogen effect comparison |
| Thioether linker | Adjusts conformational flexibility | Substitute with sulfoxide/sulfone to test oxidation effects |
| 3,5-Dimethylbenzamide | Influences steric bulk | Test methyl vs. methoxy analogs for solubility |
- Data-Driven Design : Use QSAR models to predict pharmacokinetic parameters (e.g., logP, solubility) based on substituent electronegativity and steric parameters .
Q. How should researchers address contradictions in solubility and bioactivity data across studies?
- Resolution Workflow :
- Solubility Discrepancies :
- Test in multiple solvents (e.g., DMSO vs. PBS) and use dynamic light scattering (DLS) to detect aggregation .
- Modify formulation (e.g., cyclodextrin encapsulation) to enhance aqueous stability .
- Bioactivity Variability :
- Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Perform dose-response curves (IC₅₀) across ≥3 independent experiments with statistical validation (e.g., ANOVA with Tukey’s post-hoc test) .
Q. What computational methods support mechanistic studies of this compound?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like tyrosine kinases (PDB: 2SRC). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the 3,5-dimethyl groups .
- MD Simulations : GROMACS simulations (50 ns) to assess stability of ligand-target complexes under physiological conditions (e.g., solvation in TIP3P water model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
